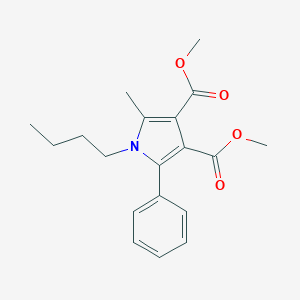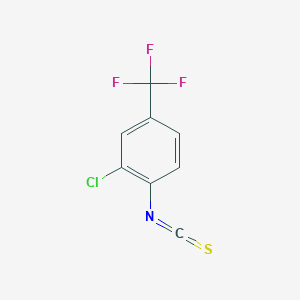
4-(iodomethyl)-9H-xanthene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(iodomethyl)-9H-xanthene is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a fluorescent dye that is commonly used in various laboratory experiments and research studies.
Mecanismo De Acción
The mechanism of action of 4-(iodomethyl)-9H-xanthene involves the formation of a covalent bond between the dye and the labeled molecule. The iodomethyl group in the dye reacts with the amino or thiol groups of the labeled molecule, resulting in the formation of a stable covalent bond. The resulting complex emits a bright green fluorescence when excited by light of a specific wavelength.
Biochemical and Physiological Effects:
This compound has minimal biochemical and physiological effects on the labeled molecules. The covalent bond formed between the dye and the labeled molecule is stable and does not affect the function or structure of the molecule. However, the size and charge of the dye may affect the solubility and mobility of the labeled molecule.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(iodomethyl)-9H-xanthene as a fluorescent dye is its high sensitivity and specificity. The dye emits a bright green fluorescence that is easily detectable, even at low concentrations. Additionally, the covalent bond formed between the dye and the labeled molecule is stable, allowing for long-term imaging and analysis.
However, there are also limitations to using this compound in lab experiments. The size and charge of the dye may affect the solubility and mobility of the labeled molecule. Additionally, the covalent bond formed between the dye and the labeled molecule may interfere with the function or structure of the molecule.
Direcciones Futuras
For the use of 4-(iodomethyl)-9H-xanthene in scientific research include the development of new synthesis methods and derivatives, as well as the use of the dye in live-cell imaging studies.
Métodos De Síntesis
4-(iodomethyl)-9H-xanthene can be synthesized using various methods. One of the most common methods involves the reaction of 9H-xanthene-4-carboxylic acid with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of around 100°C. The resulting product is then purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
4-(iodomethyl)-9H-xanthene has a wide range of applications in scientific research. It is commonly used as a fluorescent dye to label various biological molecules such as proteins, nucleic acids, and lipids. The dye emits a bright green fluorescence when excited by light of a specific wavelength, making it easy to detect and visualize the labeled molecules.
Propiedades
Número CAS |
178685-06-8 |
|---|---|
Fórmula molecular |
C14H11IO |
Peso molecular |
322.14 g/mol |
Nombre IUPAC |
4-(iodomethyl)-9H-xanthene |
InChI |
InChI=1S/C14H11IO/c15-9-12-6-3-5-11-8-10-4-1-2-7-13(10)16-14(11)12/h1-7H,8-9H2 |
Clave InChI |
FXDOYEMUNQSHCW-UHFFFAOYSA-N |
SMILES |
C1C2=C(C(=CC=C2)CI)OC3=CC=CC=C31 |
SMILES canónico |
C1C2=C(C(=CC=C2)CI)OC3=CC=CC=C31 |
Sinónimos |
4-(IODOMETHYL)-9H-XANTHENE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



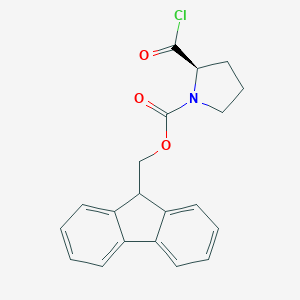
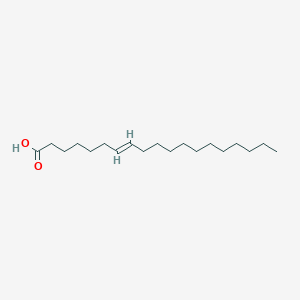
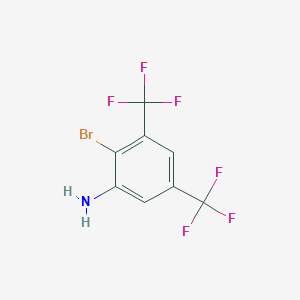
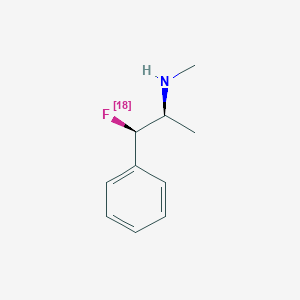
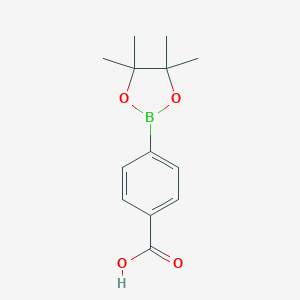
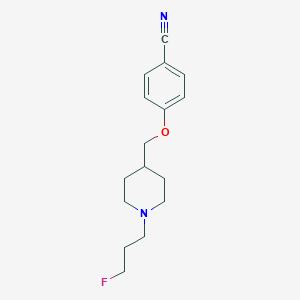
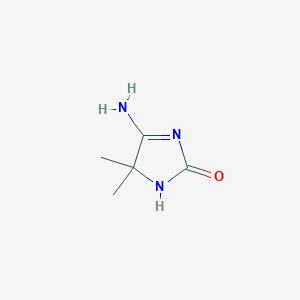

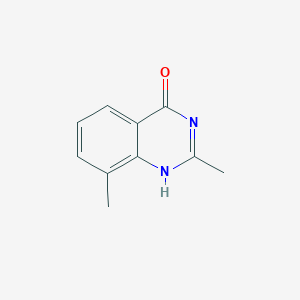


![[(3S)-oxolan-3-yl] N-[(2S,3S)-4-[(2S)-2-benzyl-4-[(2S)-4-[(2R)-1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]-2-(2-methylpropyl)-3-oxo-1H-pyrrol-2-yl]-3-oxo-1H-pyrrol-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B63913.png)
